chemical properties and reactivity of N,N-dimethylethynamine
chemical properties and reactivity of N,N-dimethylethynamine
An In-depth Technical Guide to the Chemical Properties and Reactivity of N,N-Dimethylethynamine
Authored by: Gemini, Senior Application Scientist
Introduction
N,N-dimethylethynamine, also known as N,N-dimethylaminoacetylene, is a prominent member of the ynamine class of organic compounds.[1] Ynamines are characterized by a nitrogen atom directly attached to a carbon-carbon triple bond, a structural motif that imbues them with unique and potent reactivity. The powerful electron-donating effect of the nitrogen atom polarizes the alkyne, rendering the β-carbon exceptionally nucleophilic. This electronic feature makes N,N-dimethylethynamine a highly valuable and versatile building block in organic synthesis, particularly in the construction of complex heterocyclic systems and for the introduction of functionalized two-carbon units. However, this high reactivity also necessitates careful handling due to its sensitivity toward hydrolysis.[2] This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of N,N-dimethylethynamine for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
N,N-dimethylethynamine is a volatile and reactive compound. Its physical and chemical characteristics are summarized below, derived from computational data and experimental observations where available.
Physical Data
The fundamental properties of N,N-dimethylethynamine are presented in the following table for quick reference.
| Property | Value | Source |
| Molecular Formula | C4H7N | [1] |
| Molecular Weight | 69.11 g/mol | [1] |
| IUPAC Name | N,N-dimethylethynamine | [1] |
| CAS Number | 24869-88-3 | [1] |
| Canonical SMILES | CN(C)C#C | [1] |
| InChIKey | HYQBDADKUWXZFE-UHFFFAOYSA-N | [1] |
Electronic Structure and Spectroscopic Properties
The defining feature of N,N-dimethylethynamine is its electronic structure. The lone pair of electrons on the nitrogen atom engages in p-π conjugation with the alkyne's π-system. This delocalization significantly increases the electron density at the terminal (β) carbon atom, making it a strong nucleophile and a soft base. This contrasts sharply with terminal alkynes, where the acetylenic proton is acidic.
Caption: Resonance contributors of N,N-dimethylethynamine.
This electronic distribution is reflected in its spectroscopic data. While specific spectral data for N,N-dimethylethynamine is not abundant in the provided search results, ynamines generally exhibit characteristic signals in their ¹³C NMR spectra, with the α-carbon appearing significantly downfield and the β-carbon upfield, confirming the charge polarization.
Reactivity and Synthetic Applications
The reactivity of N,N-dimethylethynamine is governed by the nucleophilicity of its β-carbon. It readily reacts with a wide array of electrophiles and participates in various pericyclic reactions.
Reactions with Electrophiles
Hydrolysis: Ynamines are highly sensitive to moisture and acidic conditions.[2] Protonation of the β-carbon by water or acid generates a reactive keteniminium ion intermediate. This intermediate is rapidly attacked by water, leading to the formation of an N,N-dimethylacetamide after tautomerization. This hydrolytic instability is a key consideration in the handling and storage of ynamines.[2]
Caption: Hydrolysis of N,N-dimethylethynamine.
Alkylation and Acylation: The nucleophilic β-carbon readily attacks alkyl and acyl halides. These reactions provide a direct route to functionalized enamines or ketene aminals (in the case of acylation followed by rearrangement), which are themselves valuable synthetic intermediates.
Cycloaddition Reactions
N,N-dimethylethynamine is an excellent partner in cycloaddition reactions, serving as a versatile two-atom component.
[2+2] Cycloadditions: With ketenes, isocyanates, and certain alkenes, N,N-dimethylethynamine undergoes [2+2] cycloaddition to form four-membered rings. These reactions are often highly regioselective due to the strong electronic bias of the ynamine.
[3+2] Cycloadditions: This class of reactions is particularly useful for the synthesis of five-membered heterocycles. N,N-dimethylethynamine reacts with 1,3-dipoles such as azides, nitrile oxides, and nitrones.[3][4] The regioselectivity is predictable, with the nucleophilic β-carbon of the ynamine attacking the electrophilic terminus of the dipole.
Caption: Generalized [3+2] cycloaddition pathway.
[4+2] Cycloadditions (Diels-Alder Reactions): As a highly activated dienophile, N,N-dimethylethynamine can participate in Diels-Alder reactions with electron-rich or electron-poor dienes to construct six-membered rings. The resulting cycloadducts are highly functionalized enamines, which can be further elaborated.
Role as a Synthetic Precursor
The products derived from the reactions of N,N-dimethylethynamine are often stable intermediates that can be used in subsequent transformations. For instance, the enamines formed from cycloaddition or alkylation reactions can be hydrolyzed under acidic conditions to reveal a ketone functionality, making the ynamine a masked acyl anion equivalent.
Experimental Protocols and Safe Handling
The high reactivity and potential hazards of N,N-dimethylethynamine necessitate strict adherence to safety protocols and careful experimental design.
General Experimental Protocol: [3+2] Cycloaddition with an Azide
The following is a representative, non-validated protocol illustrating a typical use case for N,N-dimethylethynamine. Note: This protocol must be adapted and optimized for specific substrates and scales, and a thorough risk assessment must be conducted prior to execution.
-
Inert Atmosphere: All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen or argon. The reaction should be conducted under an inert atmosphere for its entire duration.
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Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, dissolve the azide substrate (1.0 equivalent) in a suitable anhydrous solvent (e.g., toluene, THF).
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Addition of Ynamine: Cool the solution to the desired temperature (e.g., 0 °C or room temperature, depending on the reactivity of the azide). Slowly add N,N-dimethylethynamine (1.1 to 1.5 equivalents) via syringe through the septum.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: Upon completion, carefully quench the reaction (if necessary) and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Safety and Handling
While specific safety data for N,N-dimethylethynamine is scarce, the properties of related ynamines and other reactive amines provide a basis for safe handling procedures. The saturated analogue, N,N-dimethylethylamine, is classified as an extremely flammable liquid that causes burns and is harmful if inhaled or ingested.[5]
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Toxicity and Corrosivity: Assume N,N-dimethylethynamine to be toxic and corrosive. Avoid all contact with skin and eyes, and prevent inhalation of vapors.[6][7][8] All manipulations must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[6][9]
-
Flammability: Ynamines are typically flammable. Keep away from all sources of ignition, including heat, sparks, and open flames.[8][9] Ground and bond all containers and transfer equipment to prevent static discharge.[6][9]
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area designated for flammable liquids.[6][10] Protect from moisture and light.[6][10]
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Spills and Disposal: In case of a spill, absorb with an inert material like vermiculite or sand and place in a suitable container for disposal.[6] Dispose of waste in accordance with local, state, and federal regulations. Do not flush down the drain.
Conclusion
N,N-dimethylethynamine is a uniquely reactive and powerful tool in the arsenal of the synthetic organic chemist. Its electron-rich alkyne functionality drives its utility in a vast range of chemical transformations, most notably in the regioselective synthesis of heterocyclic compounds through cycloaddition reactions. Understanding its electronic properties is key to predicting its behavior and harnessing its synthetic potential. However, its high reactivity is coupled with significant handling challenges, including hydrolytic instability and potential toxicity, which demand rigorous adherence to safety protocols. For the informed researcher, N,N-dimethylethynamine offers elegant and efficient solutions to complex synthetic problems, solidifying the role of ynamines as indispensable building blocks in modern organic chemistry.
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Material Safety Data Sheet - N,N-Dimethylethanolamine, 99%. (2006, June 6). Cole-Parmer. [Link]
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Safety Data Sheet: N,N'-Dimethylethylenediamine. Chemos GmbH&Co.KG. [Link]
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Enamines – formation, properties, reactions, and mechanisms. (2025, April 16). Master Organic Chemistry. [Link]
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N, N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications. (2024, September 2). [Link]
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Ynamides: A Modern Functional Group For The New Millennium. PMC. [Link]
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Recent Advances in the Chemistry of Ynamines and Ynamides | Request PDF. ResearchGate. [Link]
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(3 + 2) Cycloaddition Reaction of the Endocyclic N -Silyl Enamine and N , N′ -Cyclic Azomethine Imine | Request PDF. ResearchGate. [Link]
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